molecular formula C10H14N2O B12966630 (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol

(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol

Cat. No.: B12966630
M. Wt: 178.23 g/mol
InChI Key: YMORJWAZTSNFPV-VIFPVBQESA-N
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Description

(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol is a chiral compound that features a pyrrolidine ring attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Attachment to Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through a nucleophilic substitution reaction.

    Introduction of Methanol Group: The methanol group is introduced at the 3-position of the pyridine ring through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)aldehyde or (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)carboxylic acid.

    Reduction: Formation of (S)-(6-(Pyrrolidin-2-yl)piperidin-3-yl)methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the interaction of pyridine derivatives with biological targets.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings facilitate binding to these targets, while the methanol group can participate in hydrogen bonding, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    (S)-(6-(Piperidin-2-yl)pyridin-3-yl)methanol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol is unique due to its specific chiral configuration and the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and other specialized applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

[6-[(2S)-pyrrolidin-2-yl]pyridin-3-yl]methanol

InChI

InChI=1S/C10H14N2O/c13-7-8-3-4-10(12-6-8)9-2-1-5-11-9/h3-4,6,9,11,13H,1-2,5,7H2/t9-/m0/s1

InChI Key

YMORJWAZTSNFPV-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(C=C2)CO

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)CO

Origin of Product

United States

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